molecular formula C14H18BF3O2 B2428642 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1693768-83-0

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2428642
CAS No.: 1693768-83-0
M. Wt: 286.1
InChI Key: XVDYWLNDOCNMIJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability, low toxicity, and high reactivity in various chemical transformations. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methyl-3-(trifluoromethyl)phenylboronic acid with 2,2,3,3-tetramethyl-1,3-dioxolane in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant flow rates ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.

    Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in the Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Boranes or other reduced boron species.

    Substitution: Biaryl compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and materials science for the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity or serving as a probe for detecting specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-trifluoromethylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-trifluoromethylphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of both methyl and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. The trifluoromethyl group, in particular, increases the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-9-6-7-10(8-11(9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDYWLNDOCNMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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